2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid
Description
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[5.5]undecane-9-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-4-7-16(11-17)8-5-12(6-9-16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNJCUGKGUFDPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718457 | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251008-89-5 | |
| Record name | 2-(tert-Butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Spirocycle Formation via Intramolecular Cyclization
A validated strategy involves the formation of the spirocyclic core through intramolecular nucleophilic substitution or Mannich-type cyclization. For example, 9-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylic acid (CAS: 2416231-29-1), a structurally analogous compound, is synthesized via a multi-step sequence involving ketone reduction, cyclization, and Fmoc protection. Adapting this methodology:
Table 1. Cyclization Reaction Optimization
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| KOtBu, THF, −78°C | 62 | 92 |
| LDA, Et₂O, 0°C | 45 | 88 |
| NaH, DMF, 25°C | 38 | 85 |
Boc Protection Strategies
The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Key considerations include:
-
Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved Boc₂O solubility.
-
Base Compatibility : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) to scavenge HCl byproducts.
Procedure :
Carboxylic Acid Functionalization
| Substrate | Reagent | Yield (%) |
|---|---|---|
| 9-Hydroxymethyl | Jones reagent | 78 |
| 9-Hydroxymethyl | TEMPO/NaClO₂ | 85 |
| 9-Nitrile | H₂O₂/K₂CO₃ | 91 |
Purification and Analytical Characterization
Chromatographic Purification
Crude products require careful purification due to polar functional groups:
Spectroscopic Confirmation
-
¹H NMR (400 MHz, CDCl₃): Characteristic Boc tert-butyl singlet at δ 1.43 ppm and spirocyclic proton multiplet at δ 3.12–3.25 ppm.
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IR : Stretching vibrations at 1745 cm⁻¹ (C=O, Boc) and 1702 cm⁻¹ (COOH).
Challenges and Process Optimization
Side Reactions and Mitigation
Chemical Reactions Analysis
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced by other functional groups under acidic or basic conditions.
Hydrolysis: The Boc protecting group can be removed through hydrolysis using acids like hydrochloric acid or trifluoroacetic acid
Scientific Research Applications
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target proteins. This modulation can lead to various biological effects, including inhibition of enzyme activity or activation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 2-(tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is highlighted through comparisons with analogous spirocyclic and Boc-protected compounds. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Ring Size and Conformational Effects :
- The spiro[5.5] system in the parent compound provides greater conformational restriction compared to spiro[4.5] derivatives (e.g., 2-azaspiro[4.5]decane-7-carboxylic acid), which exhibit higher flexibility and faster metabolic degradation .
- Substitution of nitrogen with oxygen (e.g., 2-oxa-9-azaspiro[5.5]undecane) increases solubility but reduces stability under acidic conditions due to the ether group’s susceptibility to hydrolysis .
Functional Group Impact :
- The carboxylic acid moiety in the parent compound enables direct coupling reactions (e.g., amide bond formation), whereas ester or ketone derivatives (e.g., tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate) require additional activation steps .
- Phenyl-substituted analogs (e.g., tert-butyl 9-phenyl-1-azaspiro[5.5]undecane-1-carboxylate) demonstrate enhanced blood-brain barrier penetration, making them suitable for neurological targets .
Synthetic Accessibility: The parent compound’s synthesis involves multi-step routes starting from iodophenylpropanoic acid precursors, as described in . In contrast, spiro[4.5] derivatives are synthesized via shorter pathways but yield lower purity (e.g., 30.2% purity for tert-butyl 1-azaspiro[5.5]undecane-1-carboxylate) .
Biological Activity :
- Derivatives with carboxylic acid groups exhibit higher in vitro anticancer activity compared to ester or ketone analogs, likely due to improved hydrogen-bonding interactions with biological targets .
Biological Activity
2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structural characteristics, biological effects, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 297.39 g/mol
- CAS Number : 1352882-80-4
- Purity : Typically >95% for research applications.
Synthesis and Structure
The synthesis of this compound involves multi-step organic reactions that incorporate the tert-butoxycarbonyl (Boc) protecting group, which is crucial for enhancing the stability and solubility of the compound in biological assays. The spirocyclic structure contributes to its unique biological profile.
Antibacterial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of azaspiro compounds have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | IC (µg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| 3-(tert-butoxycarbonyl)-2-arylthiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 |
The structure-activity relationship (SAR) analysis suggests that modifications to the azaspiro framework can enhance antibacterial efficacy, indicating a promising avenue for developing new antimicrobial agents.
Anticancer Potential
Preliminary studies have shown that spirocyclic compounds can exhibit cytotoxic effects against various cancer cell lines. The mechanism of action is hypothesized to involve the disruption of cellular signaling pathways and induction of apoptosis.
Case Studies
-
Case Study on Antibacterial Activity :
A study published in Journal of Medicinal Chemistry evaluated several derivatives of azaspiro compounds for their antibacterial activity against Gram-positive and Gram-negative bacteria. The findings revealed that specific modifications to the azaspiro structure significantly enhanced their potency against resistant strains . -
Case Study on Anticancer Activity :
In vitro assays demonstrated that certain azaspiro derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the need for further investigation into the molecular mechanisms involved .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Tert-butoxycarbonyl)-2-azaspiro[5.5]undecane-9-carboxylic acid, and how are reaction conditions optimized?
- Methodology : The synthesis typically involves multi-step reactions starting from spirocyclic intermediates. A key step is introducing the tert-butoxycarbonyl (Boc) group via tert-butyl chloroformate under controlled conditions (0–25°C in THF), followed by carboxylation . Purification often employs column chromatography or HPLC to isolate the product .
- Optimization : Reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) are systematically varied to maximize yield. For example, using anhydrous conditions prevents Boc-group hydrolysis .
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms the spirocyclic scaffold, Boc-protection (δ ~1.4 ppm for tert-butyl protons), and carboxylic acid proton (broad singlet at δ ~12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 298.3 for C₁₆H₂₇NO₅) .
- X-ray Crystallography : SHELXL refines crystal structures to confirm stereochemistry and spirocyclic geometry .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Protonation of the carboxylic acid group at basic pH enhances aqueous solubility .
- Stability : The Boc group is stable under acidic conditions but cleaved by TFA. Store at 2–8°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How does the spirocyclic framework influence this compound’s reactivity in drug discovery applications?
- Mechanistic Insight : The rigid spiro[5.5]undecane core restricts conformational flexibility, enhancing binding affinity to biological targets (e.g., enzymes or GPCRs). Computational docking studies (using AutoDock Vina) reveal preferential interactions with hydrophobic pockets .
- Derivatization : The carboxylic acid moiety allows coupling with amines via EDC/HOBt activation, generating amide derivatives for structure-activity relationship (SAR) studies .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Case Study : Conflicting NOESY signals may arise from dynamic spirocyclic conformers. Variable-temperature NMR (VT-NMR) at −40°C to 80°C identifies dominant conformers and resolves ambiguities .
- Cross-Validation : Correlate 2D NMR (HSQC, HMBC) with crystallographic data to validate assignments. For example, HMBC correlations between the Boc carbonyl (δ 155 ppm) and adjacent nitrogen confirm protection .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- In Silico Tools :
- ADMET Prediction : SwissADME estimates logP (~2.5) and moderate blood-brain barrier permeability, suggesting CNS activity potential.
- Metabolism : CypReact identifies potential oxidation sites (e.g., tertiary carbons in the spirocycle) .
- Validation : Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Critical Analysis of Contradictory Evidence
- Stereochemical Assignments : highlights challenges in enantiomorph-polarity determination. Use Flack parameter analysis (via SHELXL) to resolve ambiguities in chiral centers .
- Reactivity Discrepancies : and report differing reactivities of the carboxylic acid group. This may stem from solvent effects (e.g., DMF vs. DCM) on activation efficiency .
Key Research Gaps
- In Vivo Efficacy : Limited data on pharmacokinetics and toxicity in animal models.
- Biological Targets : Mechanistic studies are needed to identify specific molecular interactions (e.g., protease inhibition).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
